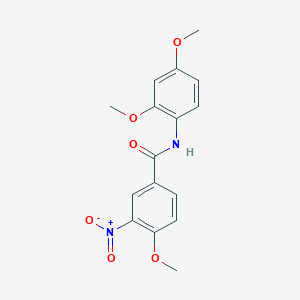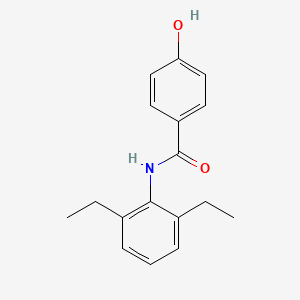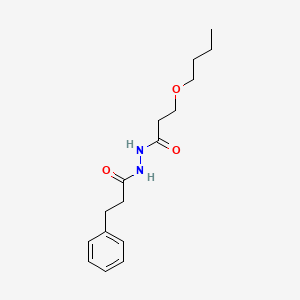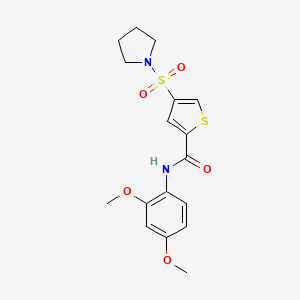
N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is a chemical compound that belongs to the category of benzamides, which are known for their diverse chemical properties and applications in various fields. While specific information on this compound might be limited, benzamides in general, including those with methoxy and nitro substitutions, have been widely studied for their chemical reactivity, potential biological activities, and applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of compounds similar to this compound typically involves acylation reactions, where an amino phenol is reacted with an acyl chloride in the presence of a suitable solvent like THF (Tetrahydrofuran). For example, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was prepared through the acylation of 3-aminophenol with 4-methoxybenzoylchloride, demonstrating a general approach to synthesizing benzamides with specific substitutions (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamides, including those with methoxy and nitro groups, is often determined through techniques like single-crystal X-ray diffraction and supported by computational methods such as DFT (Density Functional Theory) calculations. These studies reveal the impact of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry, including bond lengths, angles, and dihedral angles, influencing the compound's physical and chemical properties (Karabulut et al., 2014).
科学的研究の応用
Molecular Structure and Crystal Packing
- Molecular Structure Analysis : The structures of methoxybenzene derivatives, including compounds similar to N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide, were examined. These molecules, like 1,2-dimethoxy-4-nitrobenzene, display planar structures and are linked to form hydrogen-bonded dimers, packed in parallel or zigzag layers, crucial for understanding their intermolecular interactions and potential applications (Fun et al., 1997).
Chemical Reactivity and Transformation
- Reductive Chemistry : Studies on related compounds, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveal insights into their reductive chemistry. This is critical for developing bioreductive drugs and understanding their interaction with biological systems (Palmer et al., 1995).
- Photoreactivity : Compounds with substituted nitrobenzyl groups, including those structurally related to this compound, demonstrate varied photoreactivity. This knowledge is significant for designing photosensitive materials or drugs (Katritzky et al., 2003).
Pharmacological and Biological Effects
- Neuroprotective Properties : Research into compounds similar to this compound, like oxyresveratrol imine derivatives, shows potential neuroprotective effects. Such studies are crucial for drug discovery targeting neurological disorders (Hur et al., 2013).
Material Science and Engineering Applications
- Cyclometalation in Metal Complexes : Cyclometalated complexes of compounds like N-methoxy-4-nitrobenzamide have been synthesized, which is vital for understanding catalytic properties in chemical reactions and potential industrial applications (Zhou et al., 2018).
- Corrosion Inhibition : Studies on N-Phenyl-benzamide derivatives with substituents like nitro and methoxy groups show promise as corrosion inhibitors for metals. This is relevant in material science for protecting metals in corrosive environments (Mishra et al., 2018).
Photochemistry and Photophysics
- Photooxidation Mechanisms : Investigating the photooxidation of aromatic azides, including those with structures similar to this compound, provides insights into the photophysics and photochemistry of such compounds (Chainikova et al., 2017).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-5-6-12(15(9-11)24-3)17-16(19)10-4-7-14(23-2)13(8-10)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWKCKJQWFEDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5550726.png)
![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)
![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)

![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)
![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)


![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)